molecular formula C18H25N3O2 B15095910 N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide

N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide

Cat. No.: B15095910
M. Wt: 315.4 g/mol
InChI Key: XWBAJIUUMXVWBU-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide is a synthetic compound that features an imidazole ring and a benzamide moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules The benzamide moiety is a common structural component in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the imidazole ring.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-hydroxybenzoic acid with pentyl bromide to form 4-(pentyloxy)benzoic acid, which is then converted to the corresponding benzoyl chloride.

    Coupling Reaction: Finally, the imidazole derivative and the benzoyl chloride are coupled under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The propyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the biological activity of imidazole-containing compounds.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, while the benzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-imidazol-1-yl)propyl]-3-(trifluoromethyl)benzamide
  • N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide
  • N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-nitrobenzoyl)amino]benzamide

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide is unique due to the presence of the pentyloxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity and selectivity for specific molecular targets, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-pentoxybenzamide

InChI

InChI=1S/C18H25N3O2/c1-2-3-4-14-23-17-8-6-16(7-9-17)18(22)20-10-5-12-21-13-11-19-15-21/h6-9,11,13,15H,2-5,10,12,14H2,1H3,(H,20,22)

InChI Key

XWBAJIUUMXVWBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2

Origin of Product

United States

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